molecular formula C19H21N3O B2637540 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine CAS No. 338415-57-9

6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B2637540
CAS No.: 338415-57-9
M. Wt: 307.397
InChI Key: SAHSVSGSWGJFCC-UHFFFAOYSA-N
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Description

6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone. This reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the fused ring system.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a phenylboronic acid with a halogenated imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst and a base.

    Addition of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, where the imidazo[1,2-a]pyridine derivative reacts with formaldehyde and morpholine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized imidazo[1,2-a]pyridine derivatives.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit key enzymes involved in cancer cell proliferation or modulate receptors involved in neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the methyl, morpholinomethyl, and phenyl groups.

    2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl and morpholinomethyl groups.

    3-(Morpholinomethyl)imidazo[1,2-a]pyridine: Lacks the methyl and phenyl groups.

Uniqueness

6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of all three substituents (methyl, morpholinomethyl, and phenyl groups), which confer distinct chemical and biological properties. These substituents enhance its potential as a bioactive molecule and its versatility in various applications.

Properties

IUPAC Name

4-[(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-15-7-8-18-20-19(16-5-3-2-4-6-16)17(22(18)13-15)14-21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHSVSGSWGJFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CN3CCOCC3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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